molecular formula C9H7BrFN3O2 B11789155 5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11789155
M. Wt: 288.07 g/mol
InChI Key: XUCKOOKXNNTWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS 1706455-22-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold well-documented for its broad spectrum of pharmacological activities . The 1,3,4-oxadiazole ring is known to act as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance pharmacokinetic properties in drug candidates . This specific derivative is of particular value for researchers developing novel therapeutic agents. Compounds based on the 1,3,4-oxadiazole core have demonstrated potent anticancer properties in pharmacological studies, with mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC), or by interacting with nucleic acids and other globular proteins crucial for cancer cell proliferation . The presence of the 4-bromo-2-fluorophenoxy moiety further makes this compound a versatile chemical building block for synthesizing more complex molecules and libraries for biological screening . Researchers can utilize this compound as a key intermediate in the synthesis of novel derivatives or as a core structure in structure-activity relationship (SAR) studies aimed at developing new anticancer, antibacterial, or antifungal agents . Chemical Identifiers: • CAS Number: 1706455-22-2 • Molecular Formula: C 9 H 7 BrFN 3 O 2 • Molecular Weight: 288.07 g/mol Warning: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7BrFN3O2

Molecular Weight

288.07 g/mol

IUPAC Name

5-[(4-bromo-2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H7BrFN3O2/c10-5-1-2-7(6(11)3-5)15-4-8-13-14-9(12)16-8/h1-3H,4H2,(H2,12,14)

InChI Key

XUCKOOKXNNTWPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC2=NN=C(O2)N

Origin of Product

United States

Preparation Methods

Cyclization of Acylhydrazides with Phosphorus Oxychloride (POCl₃)

Procedure :

  • Intermediate Preparation :

    • 4-Bromo-2-fluorophenol is reacted with ethyl chloroacetate in the presence of K₂CO₃ to form ethyl (4-bromo-2-fluorophenoxy)acetate.

    • Hydrazinolysis with hydrazine hydrate yields (4-bromo-2-fluorophenoxy)acetohydrazide.

  • Cyclization :

    • The hydrazide is treated with POCl₃ under reflux (80–100°C, 4–6 h), forming the 1,3,4-oxadiazole ring via dehydration.

Key Data :

ParameterValueSource
Yield72–85%
Reaction Time4–6 h
Key ReagentPOCl₃

Advantages : High yield, scalability.
Limitations : Requires handling corrosive POCl₃.

Oxidative Cyclization Using Iodine and Mercuric Oxide

Procedure :

  • Schiff Base Formation :

    • (4-Bromo-2-fluorophenoxy)acetohydrazide is condensed with an aldehyde (e.g., benzaldehyde) to form a hydrazone.

  • Cyclization :

    • The hydrazone is treated with I₂ and HgO in DMF (24–48 h, RT), inducing oxidative ring closure.

Key Data :

ParameterValueSource
Yield50–65%
Reaction Time24–48 h
Key ReagentsI₂, HgO

Advantages : Mild conditions, avoids POCl₃.
Limitations : Moderate yield, long reaction time.

Microwave-Assisted Synthesis

Procedure :

  • One-Pot Reaction :

    • (4-Bromo-2-fluorophenoxy)acetic acid is reacted with thiosemicarbazide under microwave irradiation (150–200 W, 15–30 min).

    • Cyclization occurs via in situ desulfurization.

Key Data :

ParameterValueSource
Yield80–92%
Reaction Time15–30 min
Key ReagentCS₂, KOH

Advantages : Rapid, energy-efficient.
Limitations : Specialized equipment required.

Coupling with HATU and DIPEA

Procedure :

  • Intermediate Synthesis :

    • 5-(Chloromethyl)-1,3,4-oxadiazol-2-amine is prepared via cyclization of thiosemicarbazide.

  • Nucleophilic Substitution :

    • The chloromethyl intermediate reacts with 4-bromo-2-fluorophenol using HATU and DIPEA in DCM.

Key Data :

ParameterValueSource
Yield68–75%
Reaction Time3–5 h
Key ReagentsHATU, DIPEA

Advantages : High regioselectivity.
Limitations : Costly reagents.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
POCl₃ Cyclization72–854–6 hLowHigh
I₂/HgO Cyclization50–6524–48 hModerateModerate
Microwave-Assisted80–9215–30 minHighModerate
HATU Coupling68–753–5 hHighLow

Optimization Strategies

  • Solvent Selection : DMF enhances cyclization efficiency in I₂/HgO methods, while DCM improves coupling reactions.

  • Catalyst Use : KI or TEA accelerates POCl₃-mediated cyclization.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Biological Activities

The biological significance of 5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is highlighted by its potential applications in pharmacology:

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis. A study on related oxadiazoles indicated that certain derivatives could inhibit growth in glioblastoma cell lines through mechanisms involving DNA damage and apoptosis induction .

Antidiabetic Potential

Oxadiazole derivatives have also been investigated for their antidiabetic properties. In vivo studies using models such as Drosophila melanogaster have shown that some compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Antimicrobial Activity

The compound's structure allows it to interact with microbial targets effectively. Research indicates that oxadiazoles possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics to combat resistance .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Fluorescent Materials

Oxadiazoles are known for their photophysical properties and can be utilized in developing fluorescent materials. These materials are applicable in sensors and bioimaging technologies due to their ability to emit light upon excitation.

Polymeric Materials

The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and chemical resistance. This makes them suitable for applications in coatings and advanced materials where durability is critical.

Case Studies

StudyFocusFindings
Study on Anticancer ActivityGlioblastoma Cell LinesSignificant inhibition of cell proliferation; induction of apoptosis through DNA damage pathways .
Study on Antidiabetic PropertiesDrosophila melanogaster ModelNotable reduction in glucose levels; potential for diabetes treatment .
Antimicrobial Efficacy StudyVarious PathogensDemonstrated effectiveness against resistant strains; potential for new antibiotic development .

Mechanism of Action

The mechanism of action of 5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic Effects :

  • The bromine atom (electron-withdrawing) and fluorine (high electronegativity) in the target compound may enhance electrophilic character, improving interactions with biological targets .

Anticancer Activity

  • Target Compound: No direct activity data is provided, but structural analogs with halogen substituents show potent cytotoxicity. For example: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine: Mean growth percent (GP) of 62.62 against NCI-60 cancer cell lines . 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives: IC₅₀ values of 1.1–1.5 µM against leukemia and breast cancer cells .
  • Inference: The bromine and fluorine in the target compound may improve DNA intercalation or kinase inhibition compared to non-halogenated analogs, though steric bulk could reduce cell permeability .

Antibacterial Activity

  • 5-[(4-Nitrophenyl)(piperazinyl)methyl]-1,3,4-oxadiazol-2-amine : Demonstrated broad-spectrum activity against Gram-positive bacteria .

Key Insight: Fluorine substitution enhances antimicrobial potency, but the phenoxymethyl group in the target compound may limit penetration through bacterial membranes compared to smaller substituents .

Anti-inflammatory Activity

  • 5-(Diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b) : Surpassed ibuprofen in potency, suggesting that fluorophenyl groups enhance COX-2 inhibition .

Comparison : The target compound’s bromine may increase steric hindrance, reducing efficacy against COX enzymes compared to fluorine-only analogs .

Biological Activity

5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C9H7BrFN3O2C_9H_7BrFN_3O_2 with a molecular weight of 276.07 g/mol. Its structure includes a bromo-fluorophenyl group linked to an oxadiazole ring, which is known for conferring various biological properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundPC-3 (prostate)0.67
This compoundHCT116 (colon)0.80
This compoundACHN (renal)0.87

These results suggest that the compound may effectively inhibit tumor growth and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of specific molecular targets. Studies have shown that related oxadiazole derivatives can inhibit various kinases and enzymes associated with cancer progression:

  • Inhibition of EGFR : Some derivatives have shown IC50 values as low as 0.24μM0.24\mu M, indicating potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Induction of Apoptosis : Compounds in this class have been reported to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Other Biological Activities

Beyond anticancer properties, oxadiazole derivatives are also being investigated for other therapeutic potentials:

  • Antimicrobial Activity : Some studies have indicated that oxadiazoles possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds is under investigation, with preliminary data suggesting they may inhibit pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study evaluated the anticancer activity of various oxadiazole derivatives against leukemia and solid tumor cell lines, demonstrating significant growth inhibition in several cases .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact with target proteins at the molecular level, aiding in the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-((4-Bromo-2-fluorophenoxy)methyl)-1,3,4-oxadiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For example, hydrazide derivatives can be cyclized using phosphorus oxychloride (POCl₃) at elevated temperatures (~90–120°C), a method validated for analogous oxadiazole derivatives . Alternatively, nucleophilic substitution reactions may introduce the (4-bromo-2-fluorophenoxy)methyl group onto a preformed 1,3,4-oxadiazole core, followed by amine functionalization . Key characterization techniques include NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm regiochemistry .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns on the oxadiazole ring and aromatic protons.
  • IR Spectroscopy : To identify amine (-NH₂) and C-O-C (ether) stretching vibrations .
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects in reactivity studies .

Q. What preliminary biological activities have been reported for structurally similar 1,3,4-oxadiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit antimicrobial and anticancer properties. For example, oxadiazoles with halogenated aryl groups show inhibition of bacterial efflux pumps (e.g., E. coli), while triazole-oxadiazole hybrids demonstrate antiproliferative activity against cancer cell lines via topoisomerase inhibition . Standard assays include MIC (Minimum Inhibitory Concentration) testing and MTT assays for cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when introducing bromo/fluoro substituents on the phenoxy moiety?

  • Methodological Answer : Substituent positioning (e.g., bromo at para, fluoro at ortho) influences steric and electronic effects during nucleophilic aromatic substitution. Optimization strategies:

  • Temperature Control : Reactions at 60–80°C minimize side products in halogenation steps .
  • Catalyst Screening : Use CuI or Pd catalysts for Ullmann-type couplings to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .

Q. How to address contradictory bioactivity data across studies involving oxadiazole derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity, altering target binding. Compare IC₅₀ values across derivatives with systematic substituent variations .
  • Metabolic Stability : Fluorine improves pharmacokinetics but may reduce membrane permeability. Validate via in vitro metabolic assays (e.g., liver microsomes) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial agents. Validate with MD simulations to assess binding stability .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with bioactivity to design optimized analogs .

Q. How does the compound’s environmental fate impact ecotoxicity studies?

  • Methodological Answer : Assess hydrolysis/photolysis rates under controlled pH and UV conditions. For example, halogenated aromatics often persist in aquatic systems but degrade via microbial action. Use LC-MS to identify transformation products (e.g., dehalogenated metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.